1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group, making it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .
Scientific Research Applications
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound’s ability to interact with specific cellular pathways makes it valuable for studying biological processes.
Drug Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds also feature a piperazine ring but with different functional groups, resulting in distinct pharmacological properties.
Uniqueness
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological mechanisms .
Properties
IUPAC Name |
1-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-5-13(20-3)14(10-11)21(18,19)16-8-6-15(7-9-16)12(2)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETVDXHPLHYPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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